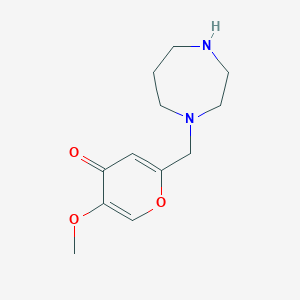

2-(1,4-diazepan-1-ylmethyl)-5-methoxy-4H-pyran-4-one

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

2-(1,4-diazepan-1-ylmethyl)-5-methoxypyran-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H18N2O3/c1-16-12-9-17-10(7-11(12)15)8-14-5-2-3-13-4-6-14/h7,9,13H,2-6,8H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GFBZGLNWLAVEKX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=COC(=CC1=O)CN2CCCNCC2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H18N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

238.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanism of Action

Target of Action

The primary target of 2-(1,4-diazepan-1-ylmethyl)-5-methoxy-4H-pyran-4-one is the Rho-associated coiled-coil containing protein kinase (ROCK) . ROCK is an effector protein of Rho, which regulates many physiological functions including smooth muscle contractions, chemotaxis, neural growth, and gene expression.

Mode of Action

This compound, also known as Ripasudil, is a highly selective and potent ROCK inhibitor. It binds with Rho to form a Rho/ROCK complex, inhibiting the kinase activity of ROCK. This inhibition leads to a decrease in intraocular pressure (IOP) in a dose-dependent manner and an increase in flow facility.

Biochemical Pathways

The inhibition of ROCK by this compound affects the biochemical pathways related to smooth muscle contractions, chemotaxis, neural growth, and gene expression. The exact downstream effects of these pathway alterations are still under investigation.

Biochemical Analysis

Biochemical Properties

2-(1,4-Diazepan-1-ylmethyl)-5-methoxy-4H-pyran-4-one plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been shown to interact with imine reductases, which are enzymes involved in the reductive amination process. These interactions are crucial for the synthesis of chiral amines, which are important in pharmaceutical applications. The nature of these interactions involves the binding of the compound to the active site of the enzyme, facilitating the reduction of imines to amines.

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it has been observed to affect the Rho-associated kinase pathway, which is involved in the regulation of the cytoskeleton and cell motility. Additionally, it can alter gene expression patterns, leading to changes in cellular behavior and function.

Molecular Mechanism

At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. It can inhibit or activate enzymes, depending on the context of its use. For instance, it has been shown to inhibit certain reductases, thereby affecting the reduction of imines. This inhibition is achieved through the binding of the compound to the enzyme’s active site, preventing the normal substrate from accessing the site.

Temporal Effects in Laboratory Settings

The temporal effects of this compound in laboratory settings have been studied to understand its stability, degradation, and long-term effects on cellular function. It has been found to be relatively stable under standard laboratory conditions, with minimal degradation over time. Long-term studies have shown that it can have sustained effects on cellular function, particularly in the modulation of gene expression and cell signaling pathways.

Dosage Effects in Animal Models

In animal models, the effects of this compound vary with different dosages. At lower doses, it has been observed to have beneficial effects on cellular function and metabolism. At higher doses, it can exhibit toxic or adverse effects, including disruptions in normal cellular processes and potential cytotoxicity. These threshold effects highlight the importance of careful dosage management in experimental settings.

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with enzymes and cofactors that facilitate its metabolism and conversion into other compounds. For example, it can be metabolized by reductases and other enzymes involved in the reductive amination process. These interactions can affect metabolic flux and the levels of various metabolites within the cell.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. It has been shown to interact with membrane transporters that facilitate its uptake into cells. Once inside the cell, it can bind to intracellular proteins, affecting its localization and accumulation within specific cellular compartments.

Subcellular Localization

The subcellular localization of this compound is critical for its activity and function. It has been observed to localize to specific organelles, such as the endoplasmic reticulum and mitochondria. This localization is directed by targeting signals and post-translational modifications that guide the compound to its intended site of action within the cell.

Biological Activity

2-(1,4-diazepan-1-ylmethyl)-5-methoxy-4H-pyran-4-one, also known as 2-((1,4-diazepan-1-yl)methyl)-5-methoxy-4H-pyran-4-one dihydrochloride, is a compound that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. This article aims to provide an in-depth analysis of its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.

Chemical Structure and Properties

The compound's molecular formula is with a molecular weight of 311.2 g/mol. It features a diazepane ring and a pyranone moiety, which contribute to its biological properties. The compound is typically synthesized through intramolecular reductive amination and nucleophilic substitution reactions.

The biological activity of this compound is largely attributed to its interaction with various molecular targets:

- Enzyme Inhibition : The diazepane ring can interact with enzyme active sites, potentially inhibiting their activity. This interaction is crucial for its pharmacological effects.

- Biochemical Pathways : The pyranone moiety may affect multiple biochemical pathways by interacting with proteins and other biomolecules.

Pharmacological Effects

Research indicates that this compound exhibits several promising pharmacological effects:

- Antimicrobial Activity : Preliminary studies suggest potential antibacterial properties against various strains of bacteria.

- Anticancer Properties : In vitro studies have shown that derivatives of pyranone compounds can inhibit the growth of cancer cell lines, indicating potential use in cancer therapeutics .

- Neuroprotective Effects : The compound may exhibit neuroprotective properties by inhibiting acetylcholinesterase (AChE), which is significant in treating neurodegenerative diseases such as Alzheimer's .

Anticancer Activity

A study evaluated the cytotoxic effects of related pyranone compounds on human breast cancer cell lines (MCF-7). The results indicated significant cytotoxicity with IC50 values ranging from 27.3 μM to 43.4 μM for specific derivatives . This suggests that modifications on the pyranone structure can enhance anticancer activity.

Neuroprotective Studies

In a molecular docking study, compounds similar to this compound were assessed for their binding affinity to AChE. The calculated binding energy was found to be favorable, indicating potential as AChE inhibitors . This property is essential for developing treatments for Alzheimer's disease.

Comparative Analysis with Similar Compounds

| Compound Name | Structure | Biological Activity |

|---|---|---|

| 2-(4-Methyl-1,4-diazepan-1-yl)ethanamine | Similar diazepane structure | Limited biological data |

| (2-Ethyl-1,4-diazepan-1-yl)methanol dihydrochloride | Different substituents | Lesser-known activity |

The uniqueness of this compound lies in its combination of the diazepane ring and the pyranone moiety, which imparts distinct chemical and biological properties compared to other similar compounds.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.